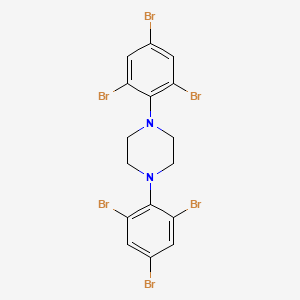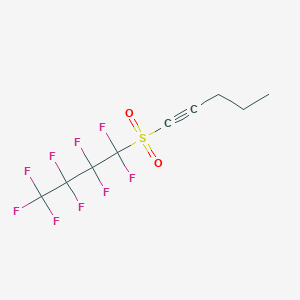
1-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)pent-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)pent-1-yne is a fluorinated organic compound known for its unique chemical properties. It is often used in organic synthesis due to its ability to introduce fluorine atoms into molecules, which can significantly alter their chemical behavior and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)pent-1-yne can be synthesized through the electrochemical fluorination of sulfolane. This process involves the use of anhydrous hydrogen fluoride and an electric current to replace hydrogen atoms with fluorine atoms in the sulfolane molecule .
Industrial Production Methods
The industrial production of this compound typically involves the use of advanced electrochemical cells and controlled reaction conditions to ensure high yield and purity. The process is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)pent-1-yne undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles to form substituted products.
Oxidation and reduction: It can undergo oxidation and reduction reactions, although these are less common.
Coupling reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles such as alcohols and amines. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include nonafluorobutanesulfonate esters and other fluorinated organic compounds, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
1-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)pent-1-yne has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent for introducing fluorine atoms into organic molecules, which can enhance their stability and reactivity.
Biology: Fluorinated compounds are often used in biological research to study enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated drugs are known for their improved metabolic stability and bioavailability, making this compound valuable in pharmaceutical research.
Industry: It is used in the production of fluorinated surfactants, agrochemicals, and specialty polymers.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)pent-1-yne is unique due to its ability to introduce multiple fluorine atoms into organic molecules, which can significantly enhance their chemical properties. Its versatility in various chemical reactions and applications in different fields makes it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
63369-95-9 |
|---|---|
Formule moléculaire |
C9H7F9O2S |
Poids moléculaire |
350.20 g/mol |
Nom IUPAC |
1-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)pent-1-yne |
InChI |
InChI=1S/C9H7F9O2S/c1-2-3-4-5-21(19,20)9(17,18)7(12,13)6(10,11)8(14,15)16/h2-3H2,1H3 |
Clé InChI |
GWIWUFBTQIUEGI-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





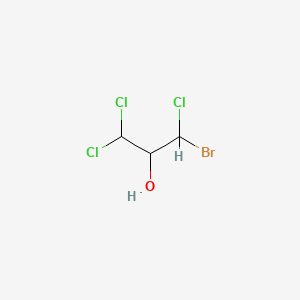
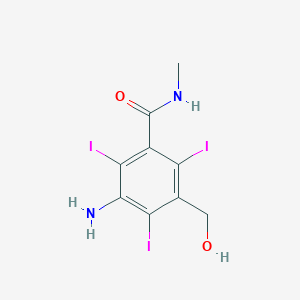


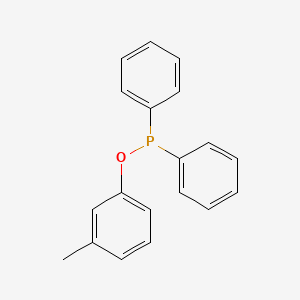
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)

